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molecular formula C15H11FO B8746600 3-(4-Fluorophenyl)indan-1-one CAS No. 67800-14-0

3-(4-Fluorophenyl)indan-1-one

Cat. No. B8746600
M. Wt: 226.24 g/mol
InChI Key: MVZZRCWDWNZKGX-UHFFFAOYSA-N
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Patent
US04873344

Procedure details

The following operations are performed under dry nitrogen. A solution of 40.0 gr 3-carboxy-3-(4-fluorophenyl)-indan-1-one in 50 ml N-methylpyrrolidone is heated to 100° C. and stirred for 2 hours at this temperature. The reaction-mixture is cooled and poured into 250 ml water. Subsequent extractive work-up with ethylacetate give the product 3-(4-fluorophenyl)-indan-1-one.
Name
3-carboxy-3-(4-fluorophenyl)-indan-1-one
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[CH2:5]1)(O)=O.O.C(OC(=O)C)C>CN1CCCC1=O>[F:20][C:17]1[CH:16]=[CH:15][C:14]([CH:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:13])[CH2:5]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
3-carboxy-3-(4-fluorophenyl)-indan-1-one
Quantity
40 g
Type
reactant
Smiles
C(=O)(O)C1(CC(C2=CC=CC=C12)=O)C1=CC=C(C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction-mixture is cooled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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